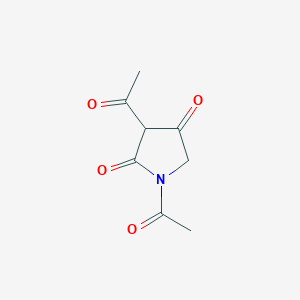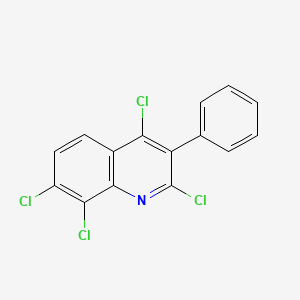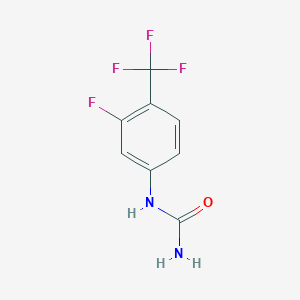
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thioether formation: The furan ring is then reacted with a suitable thiol to form the thioether linkage.
Imidazole ring formation: The final step involves the formation of the imidazole ring, which can be achieved through the condensation of a 1,2-diamine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-methylfuran: A derivative of furan with similar structural features.
1-Methylimidazole: A simpler imidazole derivative.
Thiazoles: Compounds with a similar sulfur-containing heterocyclic ring.
Uniqueness
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is unique due to its combination of furan and imidazole rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
5-ethyl-2-(furan-2-ylmethylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C11H14N2OS/c1-3-9-7-12-11(13(9)2)15-8-10-5-4-6-14-10/h4-7H,3,8H2,1-2H3 |
Clave InChI |
FTNJESNHGHGXIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N1C)SCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)


![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)




![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)

![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

